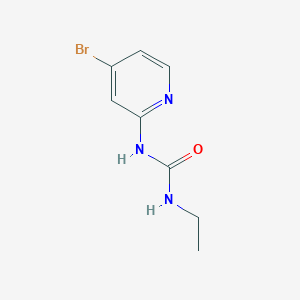

1-(4-Bromopyridin-2-yl)-3-ethylurea

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Novel Derivatives

A study conducted by Cirrincione et al. (2014) involved the preparation of substituted isoindolo[2,1-a]quinoxalin-6-yl–amino and 6-imino-5-yl thiourea derivatives. This research highlights the synthesis of derivatives by reacting amino compounds with 5-bromo-2-isothiocyanatopyridine, a process relevant to the broader context of 1-(4-Bromopyridin-2-yl)-3-ethylurea derivatives (Cirrincione et al., 2014).

Catalytic Applications

Lang et al. (2001) explored the amination of aryl halides using copper catalysis. The study successfully converted bromopyridine into aminopyridine, demonstrating the catalytic potential of bromopyridines, which is pertinent to understanding the catalytic properties of 1-(4-Bromopyridin-2-yl)-3-ethylurea (Lang et al., 2001).

Structural Characterization

Böck et al. (2020) reported the structural characterization of polymorphs of 1-(4-methylpyridin-2-yl)thiourea, a compound structurally similar to 1-(4-Bromopyridin-2-yl)-3-ethylurea. This research provides insights into the crystal and molecular structures, which are crucial for understanding the physical and chemical properties of similar compounds (Böck et al., 2020).

Microwave-Assisted Synthesis

Heintz et al. (2017) explored the microwave-assisted synthesis of 3-(2,2′-bipyridine-4-yl)-2-propenoic acid ethyl ester, a process involving 4-bromo-2,2′-bipyridine. This research demonstrates the efficiency of microwave-assisted synthesis techniques in preparing derivatives of bromopyridines, which can be applied to the synthesis of 1-(4-Bromopyridin-2-yl)-3-ethylurea (Heintz et al., 2017).

Safety and Hazards

While the specific safety and hazards of “1-(4-Bromopyridin-2-yl)-3-ethylurea” are not available, “1-(4-Bromopyridin-2-yl)ethanone” is labeled with the GHS07 pictogram and has hazard statements H302-H315-H319-H335 . This indicates that it’s harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

1-(4-bromopyridin-2-yl)-3-ethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O/c1-2-10-8(13)12-7-5-6(9)3-4-11-7/h3-5H,2H2,1H3,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPFGBOKXFCNLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=NC=CC(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromopyridin-2-yl)-3-ethylurea | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-ethoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2943164.png)

![1-(benzyloxy)-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2943171.png)

![2-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-4-carboxamide](/img/structure/B2943178.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2943181.png)

![2-Tert-butyl-4-[(3-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2943183.png)